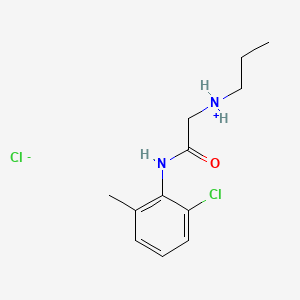
2'-Chloro-6'-methyl-2-(propylamino)acetanilide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride: is an organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride typically involves multiple steps, starting from 2-chloro-6-methylaniline. One common method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The intermediate product is then reacted with propylamine and further processed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups in the precursor compounds, converting them to amines.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used for reduction reactions.
Substitution: Diazotization followed by nucleophilic substitution is a typical approach for introducing new groups onto the aromatic ring.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple types of reactions makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as tyrosine kinase inhibitors and other therapeutic agents . Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability under various conditions make it suitable for large-scale industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a potential tyrosine kinase inhibitor, it may block the phosphorylation of tyrosine residues on proteins, thereby modulating signal transduction pathways .
Comparación Con Compuestos Similares
2-chloro-6-methylaniline: A precursor in the synthesis of the target compound.
Dichloroanilines: Compounds with similar aromatic structures but different substitution patterns.
Uniqueness: The unique combination of aromatic and aliphatic components in [2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium chloride provides distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
77966-68-8 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O |
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h4-6,14H,3,7-8H2,1-2H3,(H,15,16);1H |
Clave InChI |
XFAWLFXEZYTGNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
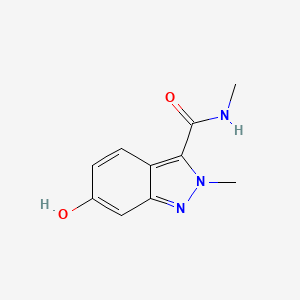
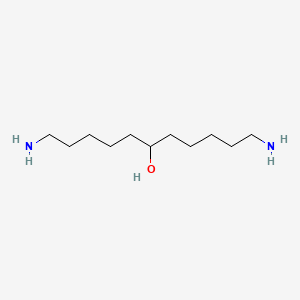
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
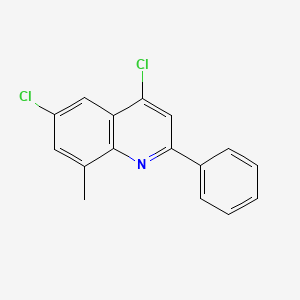
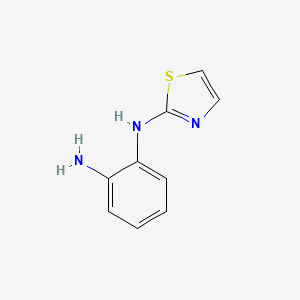
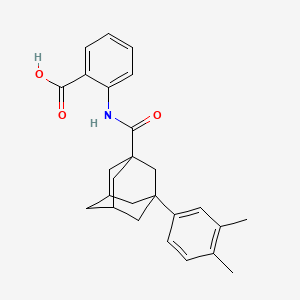
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
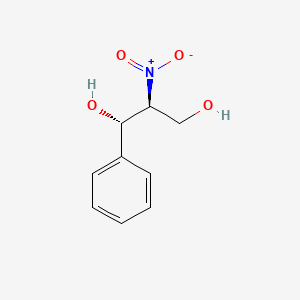

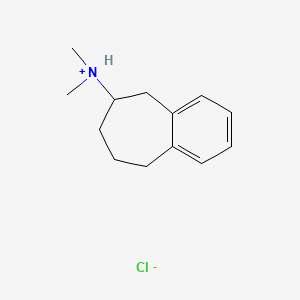

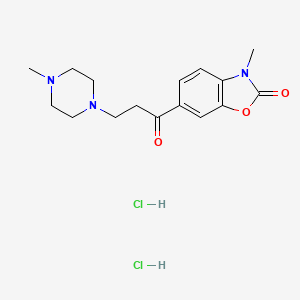
![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)
